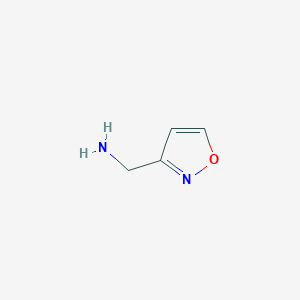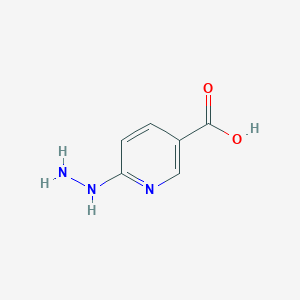
azido-PAPA-APEC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5’-N-ethylcarboxamidoadenosine is a complex organic compound known for its specific interactions with adenosine receptors.
準備方法
The synthesis of 2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5’-N-ethylcarboxamidoadenosine involves multiple steps, typically starting with the preparation of the azidophenyl intermediate. This intermediate is then coupled with various amine and carboxamide groups under controlled conditions to form the final product. Industrial production methods often utilize automated synthesizers and high-throughput screening to ensure purity and yield .
化学反応の分析
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the azido group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.
科学的研究の応用
2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5’-N-ethylcarboxamidoadenosine has a wide range of scientific research applications:
Chemistry: Used as a photolabeling agent to study receptor-ligand interactions.
Biology: Helps in mapping protein structures and understanding cellular signaling pathways.
Medicine: Investigated for its potential in drug development, particularly targeting adenosine receptors.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
作用機序
The compound exerts its effects primarily through its interaction with adenosine receptors, specifically the A2a subtype. It acts as a photolabel, binding to the receptor and allowing for detailed mapping of receptor sites. The molecular targets include transmembrane regions of the receptor, and the pathways involved are related to G-protein coupled receptor signaling .
類似化合物との比較
Compared to other adenosine receptor ligands, 2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5’-N-ethylcarboxamidoadenosine is unique due to its azido group, which allows for specific photolabeling. Similar compounds include:
- 2-[2-[4-[2-[2-[1,3-Dihydro-1,1-bis(4-hydroxyphenyl)-3-oxo-5-isobenzofuranthioureidyl]ethylaminocarbonyl]ethyl]phenyl]ethylamino-5’-N-ethylcarboxamidoadenosine
- 2-[4-[2-[2-[1,3-Dihydro-1,1-bis(4-hydroxyphenyl)-3-oxo-5-isobenzofuranthioureidyl]ethylaminocarbonyl]ethyl]phenyl]ethylamino-5’-N-ethylcarboxamidoadenosine These compounds share structural similarities but differ in their functional groups and specific applications .
特性
CAS番号 |
129932-69-0 |
|---|---|
分子式 |
C33H40N12O6 |
分子量 |
700.7 g/mol |
IUPAC名 |
(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-[2-[[2-(4-azidophenyl)acetyl]amino]ethylamino]-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C33H40N12O6/c1-2-36-31(50)28-26(48)27(49)32(51-28)45-18-40-25-29(34)41-33(42-30(25)45)39-14-13-20-5-3-19(4-6-20)9-12-23(46)37-15-16-38-24(47)17-21-7-10-22(11-8-21)43-44-35/h3-8,10-11,18,26-28,32,48-49H,2,9,12-17H2,1H3,(H,36,50)(H,37,46)(H,38,47)(H3,34,39,41,42)/t26-,27+,28-,32+/m0/s1 |
InChIキー |
YJGWMZNVZGRORZ-CKXMCULTSA-N |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O |
異性体SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O |
正規SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O |
| 129932-69-0 | |
同義語 |
125I-azido-PAPA-APEC 2-(4-(2-(2-((4-azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)







![3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B164577.png)


